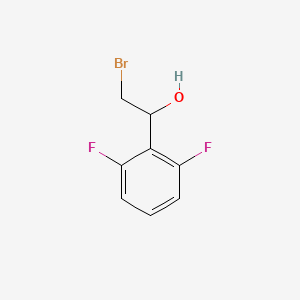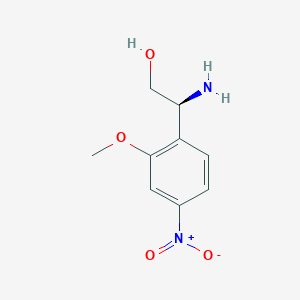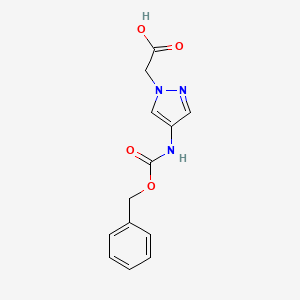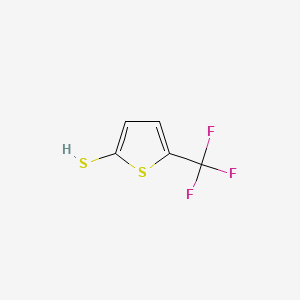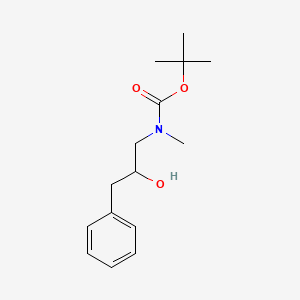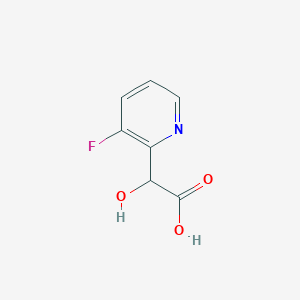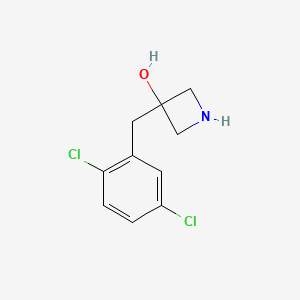![molecular formula C6H8ClNO2 B13544369 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[34]oct-6-ene is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxides.
科学的研究の応用
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure may also contribute to its unique activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate
- 2,6-Dimethyl-4-silaspiro[3.4]oct-6-ene
Uniqueness
7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
7-(chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H8ClNO2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4H2 |
InChIキー |
HZHSAIPNRLRKMC-UHFFFAOYSA-N |
正規SMILES |
C1C(=NOC12COC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
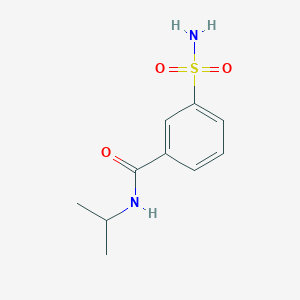

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
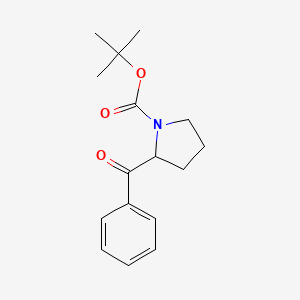
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
